"Methyl 4,5-dichloropicolinate" chemical properties
"Methyl 4,5-dichloropicolinate" chemical properties
An In-depth Technical Guide to Methyl 4,5-Dichloropicolinate: Properties, Synthesis, and Applications
Introduction
Methyl 4,5-dichloropicolinate is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a crucial intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Researchers and development professionals utilize this compound as a scaffold to construct novel active ingredients, leveraging the inherent biological activity associated with the pyridine core.[2] This guide provides a comprehensive technical overview of its chemical properties, synthetic routes, core reactivity, and principal applications, offering field-proven insights for scientists in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of a chemical intermediate are critical for its effective use in synthesis. The key identifiers for Methyl 4,5-dichloropicolinate are summarized below.
Table 1: Chemical Identity of Methyl 4,5-Dichloropicolinate
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1256834-28-2 | [3][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |
| Molecular Weight | 206.03 g/mol | [3] |
| IUPAC Name | Methyl 4,5-dichloropyridine-2-carboxylate | |
| Synonyms | 2-Pyridinecarboxylic acid, 4,5-dichloro-, methyl ester | [3] |
| SMILES | COC(=O)C1=NC=C(C(=C1)Cl)Cl |[3] |
The physicochemical properties of the compound dictate its behavior in different solvent systems and reaction conditions. While specific experimental data for melting and boiling points are not widely published, computational data and properties of analogous structures provide valuable insights.
Table 2: Physicochemical Properties of Methyl 4,5-Dichloropicolinate
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | Typically a solid | Based on related compounds and vendor information. | [1] |
| Solubility | Low in water; Soluble in organic solvents (e.g., DCM, Chloroform) | Inferred from the properties of the isomeric methyl 2,5-dichloropyridine-4-carboxylate. | [1] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | Computational data. | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.175 | Computational data, indicating moderate lipophilicity. |[3] |
Synthesis and Reactivity
The utility of Methyl 4,5-dichloropicolinate stems from its accessibility through established synthetic methods and its predictable reactivity, which allows for controlled molecular elaboration.
Synthetic Pathways
The most direct and common method for synthesizing Methyl 4,5-dichloropicolinate is through the esterification of its corresponding carboxylic acid, 4,5-dichloropicolinic acid. Two primary strategies are employed, with the choice depending on the reactivity of the acid and desired reaction conditions.
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Acid-Catalyzed Esterification: This classic method involves reacting 4,5-dichloropicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically under reflux conditions.[1] While straightforward, this equilibrium-driven reaction may require removal of water to achieve high yields.
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Acyl Chloride Intermediate: A more robust and often higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.[1] Reagents like oxalyl chloride or thionyl chloride (SOCl₂) are used for this transformation, followed by the introduction of methanol to complete the esterification.[5] This method is particularly effective as it is an irreversible process that proceeds under mild conditions.
The acyl chloride pathway is often preferred in a laboratory setting for its efficiency and the ease of purification of the final product.
Caption: Role of Methyl 4,5-dichloropicolinate as a versatile intermediate.
Safety and Handling
Proper handling of Methyl 4,5-dichloropicolinate is essential in a research environment. The available safety data, including information from analogous compounds, indicates that it should be treated as a hazardous chemical.
Table 3: GHS Hazard Information
| Isomer | Pictogram | Signal Word | Hazard Statements | Source |
|---|---|---|---|---|
| Methyl 4,5-dichloropicolinate | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [3] |
| Methyl 4-chloropicolinate (Analogue) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [6][7]|
Handling and Storage Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [7]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [5]The compound should be stored under an inert atmosphere. [4]
Conclusion
Methyl 4,5-dichloropicolinate stands out as a strategic and enabling chemical intermediate. Its well-defined reactivity, centered on the nucleophilic substitution of its chlorine atoms, provides a reliable and versatile platform for the synthesis of complex molecular targets. For researchers and scientists in the pharmaceutical and agrochemical sectors, a thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the development of next-generation active ingredients.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 820890, Methyl 4-Chloropicolinate. Retrieved from PubChem. [Link]
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Lead Sciences. (n.d.). Methyl 4,5-dichloropicolinate. CAS No: 1256834-28-2. Retrieved from Lead Sciences website. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39985, Diclofop-methyl. Retrieved from PubChem. [Link]
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PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from PubMed. [Link]
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Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(15), 4889. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66997018, Methyl 4,5-diaminopicolinate. Retrieved from PubChem. [Link]
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Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from Wikipedia. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 4-Chloropicolinate: Applications in Agrochemicals and Specialty Chemicals. Retrieved from Gispo website. [Link]
- Google Patents. (n.d.). CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.
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